molecular formula C9H12O2 B022458 4-(2-Methoxyethyl)phenol CAS No. 56718-71-9

4-(2-Methoxyethyl)phenol

Cat. No.: B022458
CAS No.: 56718-71-9
M. Wt: 152.19 g/mol
InChI Key: FAYGEALAEQKPDI-UHFFFAOYSA-N
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Preparation Methods

4-(2-Methoxyethyl)phenol can be synthesized through various methods. One common synthetic route involves the methyl etherification, nitration, reduction, and diazotization hydrolysis of β-phenethyl alcohol . Another method involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This intermediate is then reduced with hydrogen in the presence of a hydrogenation catalyst to yield this compound .

Chemical Reactions Analysis

4-(2-Methoxyethyl)phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)phenol involves its interaction with OH radicals in the atmosphere, leading to the formation of secondary organic aerosols (SOA). The initial reactions produce two channels: OH addition and H abstraction. Subsequent reactions of the main intermediates result in the formation of ketene, diketones, and nitrophenol compounds . This compound’s atmospheric oxidation pathways provide insights into its environmental impact and behavior.

Comparison with Similar Compounds

4-(2-Methoxyethyl)phenol can be compared with other similar compounds, such as:

    4-Methoxyphenol: This compound has a similar structure but lacks the ethyl group.

    2-Methoxy-4-propylphenol: This compound has a propyl group instead of an ethyl group.

    4-(Trifluoromethyl)phenol: This compound has a trifluoromethyl group instead of a methoxyethyl group.

This compound is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of Metoprolol and other pharmaceuticals .

Properties

IUPAC Name

4-(2-methoxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYGEALAEQKPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073564
Record name Phenol, 4-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56718-71-9
Record name 4-(2-Methoxyethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56718-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyethyl)phenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(2-methoxyethyl)phenol
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Record name 4-(2-METHOXYETHYL)PHENOL
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Synthesis routes and methods I

Procedure details

The procedure of Example 2 was repeated with a solution of 2.00 g (10.2 mmol) 4-hydroxyphenylglyoxal dimethyl acetal in 10 g methanol containing 0.23 g (6.3) mmol) hydrogen chloride and 0.20 g moist 10% Pd/C catalyst being reacted with hydrogen ga pressurized at 170 psig at 25° C. with stirring of 550 rpm. A 53% yield of 4-(2'-methoxyethyl)phenol was obtained.
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

The procedure of Example 2 was repeated with a solution of 3.00 g (15.3 mmol) 4-hydroxyphenylglyoxal dimethyl acetal in 10 g methanol containing 0.16 g (4.4 mmol) hydrogen chloride and 0.15 g moist 10% Pd/C catalyst being reacted with hydrogen gas pressurized at 300 psig at 50° C. 300 rpm. A 59% yield of 4-(2'-methoxyethyl)phenol was obtained.
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

The procedure of Example 2 was repeated with a solution of 2.00 g (10.2) mmol) 4-hydroxyphenylglyoxal dimethyl acetal in 10 g methanol containing 0.37 g (10.2 mmol) hydrogen chloride and a 0.20 g dry 10% Pd/C catalyst being reacted with hydrogen gas pressurized at 50 psig at 25° C. A 47% yield of 4-(2'-methoxyethyl)phenol was obtained.
[Compound]
Name
( 10.2 )
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of twenty (20) grams 4-hydroxyphenethyl alcohol in 150 ml methanol containing 36.75 grams sulfuric acid (catalyst) were loaded into a 300 cc autoclave. The autoclave was then sealed and purged with nitrogen and pressurized with nitrogen gas to 500 psig. The autoclave was then heated to 100° C. with stirring at 300 rpm. The reaction was allowed to take place for approximately twenty-four (24) hours. The autoclave was then purged with nitrogen, cooled to 5° C., and vented slowly. The resultant material was 90 ml of a dark, greenish-black solution. An aliquot was treated with base and analyzed by gas chromatography (GC). A 40% yield of 4-(2'-methoxyethyl)phenol was obtained.
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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